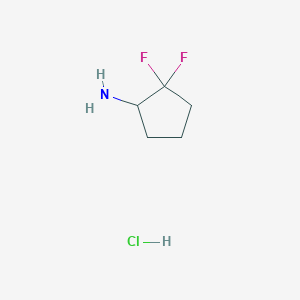

2,2-Difluorocyclopentan-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-difluorocyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)3-1-2-4(5)8;/h4H,1-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKPWPHIGLLMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856554 | |

| Record name | 2,2-Difluorocyclopentan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921599-70-4 | |

| Record name | 2,2-Difluorocyclopentan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluorocyclopentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,2-Difluorocyclopentan-1-amine Hydrochloride: An In-depth Technical Guide

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can significantly improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the myriad of fluorinated building blocks, 2,2-difluorocyclopentan-1-amine and its hydrochloride salt have emerged as valuable intermediates. The gem-difluoro group on the cyclopentane ring can serve as a bioisostere for a carbonyl group, influencing molecular conformation and electronic properties, while the primary amine provides a versatile handle for further chemical elaboration. This guide provides a comprehensive overview of the synthetic strategies for preparing 2,2-difluorocyclopentan-1-amine hydrochloride, intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into two primary synthetic routes, elucidating the underlying chemical principles, providing detailed experimental protocols, and offering insights into the practical execution of these methodologies.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, points to the free amine, 2,2-difluorocyclopentan-1-amine, as the immediate precursor. This primary amine can be accessed through the reductive amination of the corresponding ketone, 2,2-difluorocyclopentanone. The synthesis of this key fluorinated cyclic ketone intermediate is the central challenge, and this guide will explore two distinct and effective approaches to its preparation.

Caption: Retrosynthetic analysis of this compound.

Route A: Classical Approach via Dieckmann Condensation

This synthetic pathway leverages the classical Dieckmann condensation, a robust method for the formation of cyclic β-keto esters from diesters.[1] The subsequent hydrolysis and decarboxylation of the β-keto ester furnishes the desired cyclic ketone.

Step 1: Synthesis of Diethyl 2,2-Difluoroadipate

The synthesis commences with the preparation of the starting diester, diethyl 2,2-difluoroadipate. This can be achieved through various methods, with a common approach involving the alkylation of a suitable difluoroacetate derivative.

Step 2: Intramolecular Dieckmann Condensation

The core of this route is the intramolecular cyclization of diethyl 2,2-difluoroadipate using a strong base, such as sodium ethoxide, to yield ethyl 2,2-difluoro-5-oxocyclopentane-1-carboxylate. The mechanism involves the formation of an enolate at the α-carbon of one ester group, which then attacks the carbonyl of the other ester group in an intramolecular fashion.[2]

Caption: Mechanism of the Dieckmann Condensation.

Step 3: Hydrolysis and Decarboxylation

The resulting β-keto ester is then subjected to acidic or basic hydrolysis to cleave the ester group, followed by decarboxylation upon heating to afford 2,2-difluorocyclopentanone. The decarboxylation of the intermediate β-keto acid proceeds through a cyclic transition state.[3][4]

Experimental Protocol: Synthesis of 2,2-Difluorocyclopentanone via Dieckmann Condensation

Part A: Dieckmann Condensation

-

To a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol, add diethyl 2,2-difluoroadipate (1.0 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the addition of aqueous HCl until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl 2,2-difluoro-5-oxocyclopentane-1-carboxylate.

Part B: Hydrolysis and Decarboxylation

-

The crude β-keto ester is refluxed in an aqueous solution of a strong acid (e.g., 10% H₂SO₄) or base (e.g., 10% NaOH) until the hydrolysis is complete (monitored by TLC).

-

If basic hydrolysis is used, the reaction mixture is acidified with concentrated HCl.

-

The mixture is then heated to induce decarboxylation, often accompanied by distillation to collect the 2,2-difluorocyclopentanone.

-

The collected ketone is further purified by distillation.

Route B: Modern Approach via Difluorocyclopropanation and Rearrangement

This contemporary route offers an elegant and efficient alternative for the synthesis of α,α-difluorocyclopentanones. It involves the difluorocyclopropanation of a silyl dienol ether followed by a thermally induced vinylcyclopropane-cyclopentene (VCP) rearrangement.[3]

Step 1: Synthesis of the Silyl Dienol Ether

The requisite silyl dienol ether can be prepared from a suitable α,β-unsaturated ketone through standard methods, such as reaction with a silylating agent (e.g., trimethylsilyl chloride) in the presence of a base (e.g., triethylamine).

Step 2: Difluorocyclopropanation and VCP Rearrangement

The silyl dienol ether undergoes a chemoselective difluorocyclopropanation. Difluorocarbene for this reaction can be generated from various precursors, such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) in the presence of an organocatalyst like a proton sponge.[3] The resulting difluorocyclopropane intermediate then undergoes a vinylcyclopropane rearrangement upon heating to furnish the 5,5-difluorocyclopent-1-en-1-yl silyl ether. Subsequent hydrolysis of the silyl enol ether yields the desired 2,2-difluorocyclopentanone.[3]

Caption: Synthesis of 2,2-Difluorocyclopentanone via VCP Rearrangement.

Conversion to this compound

Step 4: Reductive Amination

With 2,2-difluorocyclopentanone in hand, the next crucial step is its conversion to the corresponding primary amine via reductive amination. This transformation is typically carried out in a one-pot procedure where the ketone is treated with an ammonia source, such as ammonium chloride or ammonia in an alcoholic solvent, in the presence of a suitable reducing agent.[5]

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7] Sodium cyanoborohydride is effective at reducing the intermediate iminium ion in situ while being less reactive towards the ketone starting material, which minimizes the formation of the corresponding alcohol as a byproduct.[8]

| Reducing Agent | Typical Solvent(s) | Key Advantages |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Selectively reduces iminium ions over ketones; stable in mildly acidic conditions.[6] |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, MeCN | Mild and selective; tolerates a wide range of functional groups.[7] |

Table 1: Comparison of Reducing Agents for Reductive Amination.

Experimental Protocol: Reductive Amination of 2,2-Difluorocyclopentanone

-

To a solution of 2,2-difluorocyclopentanone (1.0 eq.) in methanol, add ammonium chloride (5-10 eq.).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5-2.0 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by GC-MS or LC-MS.

-

Quench the reaction by the careful addition of aqueous HCl.

-

The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

-

The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 12.

-

The free amine is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried and concentrated to yield 2,2-difluorocyclopentan-1-amine.

Step 5: Hydrochloride Salt Formation

The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties. This is typically achieved by treating a solution of the amine with hydrochloric acid.

Experimental Protocol: Formation of this compound

-

Dissolve the crude 2,2-difluorocyclopentan-1-amine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

To this solution, add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.[9]

-

The hydrochloride salt will precipitate out of the solution.

-

The solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound as a crystalline solid.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the efficient construction of the key intermediate, 2,2-difluorocyclopentanone. This guide has detailed two robust synthetic strategies: a classical approach rooted in the Dieckmann condensation and a more modern method employing a difluorocyclopropanation/VCP rearrangement sequence. The choice of route will depend on factors such as starting material availability, scalability, and the desired level of synthetic novelty. The subsequent reductive amination and salt formation are well-established transformations that can be optimized to provide the final product in good yield and purity. The methodologies and protocols outlined herein provide a solid foundation for researchers and drug development professionals to access this valuable fluorinated building block for their discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,2-Difluorocyclopentan-1-amine Hydrochloride: A Key Building Block for Modern Drug Discovery

For Immediate Release

Central Core Directive: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 2,2-Difluorocyclopentan-1-amine hydrochloride (CAS Number: 921599-70-4). This guide is structured to deliver not just procedural steps, but a deep, causal understanding of the scientific principles and strategic considerations underpinning the use of this valuable fluorinated building block.

Part 1: Strategic Imperative - The Role of Gem-Difluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Among the various fluorination strategies, the incorporation of a gem-difluoro group on a cycloalkane ring, as seen in 2,2-Difluorocyclopentan-1-amine, presents a unique confluence of steric and electronic properties.

The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the adjacent amine. This modulation is a critical design element in drug discovery, as it can enhance target engagement, improve selectivity, and reduce off-target effects often associated with highly basic amines. Furthermore, the gem-difluoro motif can favorably impact lipophilicity, metabolic stability, and membrane permeability, often leading to improved oral bioavailability.

The cyclopentyl scaffold itself provides a three-dimensional framework that can effectively probe the binding pockets of biological targets. The combination of this rigid ring system with the unique electronic properties of the gem-difluoro group makes this compound a highly sought-after building block for the synthesis of novel therapeutics.

Part 2: Core Compound Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 921599-70-4 | [1] |

| Molecular Formula | C₅H₁₀ClF₂N | [2] |

| Molecular Weight | 157.59 g/mol | [2] |

| IUPAC Name | 2,2-difluorocyclopentan-1-amine;hydrochloride | [3] |

| Canonical SMILES | C1CC(C(C1)(F)F)N.Cl | [2] |

| InChI Key | NKKPWPHIGLLMRF-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 0.9 | [4] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Part 3: Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that hinges on the formation of a key intermediate, 2,2-difluorocyclopentanone. This ketone then undergoes reductive amination to yield the target amine, which is subsequently converted to its hydrochloride salt for improved stability and handling.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a composite of established methodologies for the synthesis of gem-difluorinated cycloalkanones and their subsequent reductive amination.

Stage 1: Synthesis of 2,2-Difluorocyclopentanone

The direct fluorination of cyclopentanone at the α-position is a common method for preparing the key ketone intermediate.

-

Materials:

-

Cyclopentanone

-

Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Sodium carbonate

-

-

Procedure:

-

To a stirred solution of cyclopentanone (1.0 eq) in anhydrous acetonitrile, add sodium carbonate (2.5 eq).

-

Add Selectfluor® (2.2 eq) portion-wise over 1 hour, maintaining the reaction temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by GC-MS.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield 2,2-difluorocyclopentanone.

-

Stage 2: Reductive Amination to form 2,2-Difluorocyclopentan-1-amine

Reductive amination is a robust method for the formation of amines from ketones.

-

Materials:

-

2,2-Difluorocyclopentanone

-

Ammonium acetate or ammonia in methanol

-

Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride

-

Methanol or Dichloromethane (anhydrous)

-

-

Procedure:

-

Dissolve 2,2-difluorocyclopentanone (1.0 eq) in anhydrous methanol.

-

Add ammonium acetate (10 eq) and stir until dissolved.

-

Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,2-difluorocyclopentan-1-amine.

-

Stage 3: Formation of this compound

Conversion to the hydrochloride salt enhances the stability and simplifies handling of the amine.

-

Materials:

-

Crude 2,2-Difluorocyclopentan-1-amine

-

Hydrochloric acid (2M solution in diethyl ether or as HCl gas)

-

Diethyl ether (anhydrous)

-

-

Procedure:

-

Dissolve the crude 2,2-difluorocyclopentan-1-amine in a minimal amount of anhydrous diethyl ether.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound as a solid.

-

Part 4: Analytical Characterization - A Self-Validating System

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show complex multiplets for the cyclopentyl ring protons. The proton on the carbon bearing the amine group (C1-H) would likely appear as a multiplet in the range of 3.0-3.5 ppm. The protons on the adjacent methylene groups (C3 and C5) would also exhibit complex splitting patterns.

-

¹³C NMR: The carbon spectrum would be characterized by a triplet for the C2 carbon due to coupling with the two fluorine atoms, expected in the downfield region (around 120-130 ppm). The C1 carbon bearing the amine group would appear around 50-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Fragmentation: The primary amine will likely undergo α-cleavage. The molecular ion peak for the free base (C₅H₉F₂N) would be at m/z 121.07.[4] Common fragments would arise from the loss of alkyl radicals from the cyclopentyl ring. The predicted [M+H]⁺ is 122.07758.[4]

Caption: A typical analytical workflow for compound characterization.

Part 5: Safety and Handling

As with all fluorinated organic compounds and amine hydrochlorides, appropriate safety precautions must be observed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Part 6: Conclusion and Future Outlook

This compound is a valuable and versatile building block in drug discovery. Its unique stereoelectronic properties, stemming from the gem-difluoro group on a cyclopentane scaffold, provide medicinal chemists with a powerful tool to optimize lead compounds. The synthetic route, while multi-step, utilizes well-established and robust chemical transformations. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic incorporation of such fluorinated motifs will undoubtedly play an increasingly important role in the future of pharmaceutical research.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluorocyclopentan-1-amine Hydrochloride, with a Focus on pKa Determination

Introduction: The Critical Role of pKa in Modern Drug Discovery

In the landscape of contemporary drug development, the acid dissociation constant (pKa) of a molecule is a cornerstone of its developability profile. This fundamental physicochemical parameter governs a compound's solubility, lipophilicity, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic behavior.[1] For researchers and drug development professionals, a thorough understanding and precise determination of a molecule's pKa are not merely academic exercises; they are critical steps in the rational design of effective and bioavailable therapeutic agents. This guide provides a comprehensive technical overview of 2,2-difluorocyclopentan-1-amine hydrochloride, a fluorinated building block of increasing interest in medicinal chemistry.[2][3] While a specific experimentally determined pKa value for this compound is not widely published, this guide will delve into the principles governing its basicity, established methods for its empirical determination, and the profound impact of its gem-difluoro substitution.

The strategic incorporation of fluorine into drug candidates has become a powerful tool to modulate various properties.[4] The gem-difluoromethylene group (CF2), in particular, is a bioisosteric replacement for a methylene group or a carbonyl group that can significantly alter a molecule's electronic properties, conformational preferences, and metabolic stability.[2] One of the most predictable consequences of introducing the highly electronegative fluorine atoms is a decrease in the basicity of nearby functional groups, such as amines.[5][6] This guide will elucidate the theoretical underpinnings of this effect and provide a practical framework for its experimental validation.

The Influence of gem-Difluorination on Amine Basicity: A Mechanistic Perspective

The basicity of an amine is a measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The pKa of its conjugate acid is a direct reflection of this basicity; a lower pKa indicates a weaker base. The introduction of a gem-difluoro group at the C2 position of the cyclopentylamine ring dramatically influences the electron density at the C1 amine.

This phenomenon is primarily attributed to the negative inductive effect (-I effect) of the fluorine atoms. Fluorine is the most electronegative element, and as such, it strongly withdraws electron density from the surrounding carbon framework. This electron-withdrawing effect is transmitted through the sigma bonds of the cyclopentane ring, effectively pulling electron density away from the nitrogen atom of the amine group. The result is a less electron-rich nitrogen, whose lone pair is less available to bond with a proton. Consequently, the equilibrium for the protonation of the amine is shifted, favoring the unprotonated form and resulting in a lower pKa for the corresponding ammonium salt.[5]

Studies on similar fluorinated amines have demonstrated that gem-difluorination can decrease the pKa by 0.3 to 0.5 units in bicyclic systems.[5] In some aliphatic amines, a single fluorine atom can decrease the pKa by as much as 1.7 units.[6] Therefore, it is reasonable to predict that the pKa of this compound will be significantly lower than that of its non-fluorinated counterpart, cyclopentylamine hydrochloride.

Caption: Inductive withdrawal by the CF2 group reduces electron density on the amine.

Experimental Determination of pKa: A Step-by-Step Protocol using Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[1][7] The procedure involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (this compound) while monitoring the pH. The pKa is the pH at which the concentrations of the protonated (amine hydrochloride) and deprotonated (free amine) species are equal.

Materials and Reagents

-

This compound (CAS 921599-70-4)[8]

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water (18.2 MΩ·cm)

-

Methanol (optional, for enhancing solubility)

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL, Class A)

-

Beaker (100 mL)

-

Analytical balance

Experimental Protocol

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 20-40 µmoles of this compound into a 100 mL beaker.

-

Add 50 mL of deionized water (or a methanol-water mixture if solubility is low) and a magnetic stir bar.[1]

-

Stir the solution until the compound is fully dissolved.

-

If necessary, add a small, known volume of 0.1 M HCl to ensure the starting pH is well below the expected pKa (e.g., pH 2-3).

-

-

Titration Setup:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip.

-

Immerse the pH electrode in the analyte solution, making sure the bulb is fully submerged but not in contact with the stir bar.

-

Begin stirring the solution at a moderate, constant speed.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.05 mL) to obtain more data points in this critical region.

-

Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12), well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be found by calculating the first derivative (ΔpH/ΔV) and identifying the volume at which it is maximal.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).

-

Caption: Potentiometric titration workflow for pKa determination.

Computational Approaches for pKa Prediction

In the absence of experimental data, and as a complementary approach, computational methods are invaluable for predicting the pKa of novel compounds.[9][10] For fluorinated molecules, where standard prediction models may be less accurate due to the unique electronic effects of fluorine, specialized algorithms and machine learning models are being developed.[9][10] These methods calculate the pKa based on the molecule's structure and quantum chemical properties. While a detailed exposition of these methods is beyond the scope of this guide, it is important for researchers to be aware of their existence and utility in modern drug discovery.

Comparative Physicochemical Data

To contextualize the properties of this compound, the following table provides a comparison with its non-fluorinated analog and a related difluorinated structure.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted/Expected pKa | Notes |

| This compound | C₅H₁₀ClF₂N | 157.59 | 8.5 - 9.5 (Estimated) | The gem-difluoro group significantly lowers the basicity compared to the non-fluorinated analog.[5][6] |

| Cyclopentylamine hydrochloride | C₅H₁₂ClN | 121.61 | ~10.5 | The non-fluorinated parent compound, serving as a baseline for comparison. |

| 3,3-Difluorocyclopentan-1-amine hydrochloride[11] | C₅H₁₀ClF₂N | 157.59 | 8.5 - 9.5 (Estimated) | Isomeric compound; the electronic effect on the amine is expected to be similar. |

Note: The pKa values for the difluorinated compounds are estimates based on the known effects of fluorination on amine basicity and should be confirmed experimentally.

Conclusion and Future Directions

This compound is a valuable building block for medicinal chemistry, offering a means to fine-tune the physicochemical properties of lead compounds. Its key feature, the gem-difluoro group, predictably lowers the pKa of the amine through a potent inductive effect. This guide has provided a theoretical framework for understanding this effect, a detailed protocol for its experimental determination via potentiometric titration, and a comparative analysis of its properties. For drug development professionals, a precise understanding of this compound's pKa is essential for predicting its behavior in biological systems and for the rational design of next-generation therapeutics with optimized ADME (absorption, distribution, metabolism, and excretion) profiles. The methodologies outlined herein provide a robust and self-validating system for the empirical determination of this critical parameter.

References

- 1. enamine.net [enamine.net]

- 2. enamine.net [enamine.net]

- 3. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. uregina.scholaris.ca [uregina.scholaris.ca]

- 8. 921599-70-4 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 9. enamine.net [enamine.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. 3,3-Difluorocyclopentan-1-amine hydrochloride | C5H10ClF2N | CID 53403836 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR spectrum of 2,2-Difluorocyclopentan-1-amine hydrochloride

An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 2,2-Difluorocyclopentan-1-amine Hydrochloride

Abstract

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting unique pharmacological properties. Consequently, the precise structural elucidation of fluorinated building blocks is of paramount importance. This guide provides a comprehensive, in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, a key synthetic intermediate. We will dissect the theoretical principles governing the spectrum, including the profound influence of geminal fluorine atoms and the amine hydrochloride moiety on chemical shifts and coupling patterns. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, offering not only a detailed spectral interpretation but also the causal logic behind the experimental design and data analysis, ensuring a robust and validated structural assignment.

Introduction and Structural Considerations

This compound presents a fascinating case for ¹H NMR analysis due to its unique combination of structural features: a constrained five-membered ring, potent electron-withdrawing effects from two geminal fluorine atoms, and a protonated primary amine. Each of these elements leaves a distinct and predictable signature on the spectrum, which, when correctly interpreted, allows for unambiguous structural confirmation.

Molecular Structure and Proton Environments

The first step in any NMR interpretation is to identify the chemically distinct proton environments within the molecule. In this compound, the plane of symmetry is lost, resulting in five unique sets of protons. The protons on the methylene groups (C3, C4, and C5) are diastereotopic, meaning each proton within a CH₂ group is chemically non-equivalent and will have a different chemical shift and coupling.

Figure 1: Labeled structure of 2,2-Difluorocyclopentan-1-amine.

The key proton environments to be resolved are:

-

-N⁺H₃: Three exchangeable protons on the nitrogen atom.

-

H1: The single methine proton on the carbon bearing the amine group.

-

H3a/H3b: Two diastereotopic methylene protons adjacent to the CF₂ group.

-

H4a/H4b: Two diastereotopic methylene protons.

-

H5a/H5b: Two diastereotopic methylene protons adjacent to the C1 methine.

Theoretical Analysis: Predicting the ¹H NMR Spectrum

A predictive analysis based on fundamental principles is crucial for guiding the final spectral assignment. The chemical shift, integration, and multiplicity of each signal are dictated by the interplay of inductive effects and through-bond spin-spin coupling.

Chemical Shifts (δ)

The electron density around each proton determines its resonance frequency. In this molecule, the powerful electron-withdrawing nature of the fluorine atoms and the protonated amine group will significantly deshield adjacent protons, shifting their signals downfield (to a higher ppm value).

-

-N⁺H₃ Protons: The protons of an amine hydrochloride in a solvent like DMSO-d₆ are expected to appear as a broad signal significantly downfield, typically in the δ 8.0-9.0 ppm range. Their chemical shift is highly dependent on solvent, concentration, and temperature.[1]

-

H1 Proton: This proton is alpha to the strongly electron-withdrawing -N⁺H₃ group. It is expected to be the most downfield of the aliphatic protons, likely appearing in the δ 3.5-4.0 ppm range.

-

H3 Protons: These protons are alpha to the CF₂ group. The cumulative inductive effect of two fluorine atoms will cause a significant downfield shift, placing them in the δ 2.5-3.0 ppm region.

-

H5 Protons: These protons are beta to the -N⁺H₃ group and will be moderately deshielded. Their chemical shift is anticipated to be in the δ 2.2-2.6 ppm range.

-

H4 Protons: Being the most remote from the electron-withdrawing groups, these protons will be the most shielded (upfield) of the ring protons, likely appearing around δ 1.9-2.2 ppm.

Spin-Spin Coupling (J-coupling)

The multiplicity, or splitting pattern, of each signal provides rich information about the number of neighboring protons and fluorine atoms.

-

Proton-Proton (H-H) Coupling: Vicinal (³JHH) coupling between protons on adjacent carbons will split signals. For example, the H1 signal will be split by the two H5 protons. Geminal (²JHH) coupling will occur between the diastereotopic protons on each methylene group.

-

Proton-Fluorine (H-F) Coupling: This is a key feature of the spectrum. The ¹⁹F nucleus has a spin of I = ½, just like a proton, and it couples strongly to nearby protons.

-

Geminal Coupling (²JHF): Protons on a carbon adjacent to a CF₂ group will experience strong two-bond coupling. The H3 protons will be split by the two fluorine atoms. Typical ²JHF values are large, around 40-60 Hz.[2][3]

-

Vicinal Coupling (³JHF): Protons two carbons away from the CF₂ group (H1 and H4) will show three-bond coupling to the fluorine atoms. This coupling is highly dependent on the dihedral angle, with values ranging from approximately 6 to 50 Hz.[3][4]

-

Predicted Spectral Features

By combining these principles, we can construct a hypothetical spectrum. This predictive exercise is invaluable for correctly assigning complex, overlapping multiplets in the experimental data.

| Proton(s) | Predicted δ (ppm) | Integration | Predicted Multiplicity | Rationale for Multiplicity |

| -N⁺H₃ | 8.0 - 9.0 | 3H | Broad singlet (br s) | Rapid exchange with trace acid/water; exchange can be slowed in DMSO-d₆. |

| H1 | 3.5 - 4.0 | 1H | Multiplet (m) | Coupled to H5a, H5b, H4a, and H4b (small ⁴JHH), and potentially H-F coupling (³JHF). |

| H3a, H3b | 2.5 - 3.0 | 2H | Multiplet (m) | Diastereotopic. Each is coupled to its geminal partner (²JHH), H4a, H4b (³JHH), and both F atoms (²JHF). |

| H5a, H5b | 2.2 - 2.6 | 2H | Multiplet (m) | Diastereotopic. Each is coupled to its geminal partner (²JHH), H1 (³JHH), H4a, and H4b (³JHH). |

| H4a, H4b | 1.9 - 2.2 | 2H | Multiplet (m) | Diastereotopic. Each is coupled to its geminal partner (²JHH), H3a, H3b (³JHH), H5a, H5b (³JHH), and both F atoms (³JHF). |

Experimental Protocol

A robust and reproducible experimental protocol is the foundation of trustworthy data. The choices made during sample preparation and data acquisition are critical for resolving the spectral complexity of this molecule.

Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the hydrochloride salt, and its ability to form strong hydrogen bonds slows the exchange rate of the N⁺H₃ protons.[5] This minimizes signal broadening and can even allow for the resolution of ³JNH-CH coupling.

-

Sample Concentration: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.

-

Homogenization: Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.

NMR Data Acquisition

The following workflow outlines the standard procedure for acquiring high-quality ¹H NMR data.

Figure 2: Standard workflow for ¹H NMR analysis.

| Parameter | Recommended Setting | Justification |

| Spectrometer Frequency | ≥ 400 MHz | Higher field strength improves signal dispersion, which is critical for resolving overlapping multiplets. |

| Number of Scans | 16-64 | Sufficient to achieve a good signal-to-noise ratio for a ~10 mg sample. |

| Relaxation Delay (d1) | 2 seconds | Allows for adequate relaxation of protons, ensuring accurate signal integration.[6] |

| Acquisition Time (aq) | 3-4 seconds | Provides good digital resolution for accurately measuring coupling constants. |

Deuterium Exchange (D₂O Shake)

This is a self-validating step to confirm the identity of the N⁺H₃ protons.[7]

-

After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

-

Add one drop of deuterium oxide (D₂O) to the sample.

-

Cap the tube and shake gently for ~30 seconds to mix.

-

Re-acquire the ¹H NMR spectrum using the same parameters.

-

Expected Result: The broad signal attributed to the N⁺H₃ protons will disappear or be significantly attenuated due to the rapid exchange of these labile protons with deuterium.[8][9]

Spectral Interpretation: A Practical Analysis

Analyzing the acquired spectrum involves a systematic assignment of each signal based on the principles outlined above.

-

Identify the Solvent Peak: The residual proton signal for DMSO-d₅ appears as a quintet at δ ~2.50 ppm. This should not be confused with a sample signal.

-

Locate the N⁺H₃ Signal: A broad peak integrated to 3H will be present downfield (e.g., δ 8.5 ppm). Its disappearance in the post-D₂O shake spectrum confirms this assignment.

-

Assign H1: The most downfield signal in the aliphatic region (e.g., δ ~3.7 ppm, 1H) is H1. Its multiplicity will be complex due to coupling with the four protons on C4 and C5.

-

Assign the Methylene Groups (H3, H4, H5): This is the most challenging region due to signal overlap.

-

The signals for the H3 protons will be uniquely characterized by a large geminal H-F coupling (²JHF ≈ 50 Hz). This will result in a distinctively wide multiplet.

-

The remaining multiplets must be assigned to H4 and H5 . Advanced techniques like 2D COSY (Correlation Spectroscopy) would be required for an unambiguous assignment. A COSY experiment would show a cross-peak between H1 and the H5 protons, and between the H5 and H4 protons, and so on, confirming their connectivity.

-

Conclusion

The ¹H NMR spectrum of this compound is information-rich, with every proton environment providing a unique signature. A thorough interpretation requires a foundational understanding of inductive effects, diastereotopicity, and, most critically, the principles of both H-H and H-F spin-spin coupling. By following a systematic approach involving prediction, careful experimental design—including the crucial use of DMSO-d₆ and D₂O exchange—and methodical analysis, a complete and validated structural elucidation can be confidently achieved. This guide provides the theoretical framework and practical methodology necessary for researchers to tackle this and other complex fluorinated molecules.

References

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mr.copernicus.org [mr.copernicus.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. acdlabs.com [acdlabs.com]

- 7. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

The Stereochemical Landscape of 2,2-Difluorocyclopentan-1-amine Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] The 2,2-difluorocyclopentan-1-amine moiety represents a valuable building block, combining the conformational rigidity of a cyclopentyl ring with the unique electronic attributes of a gem-difluoro group. This technical guide provides an in-depth exploration of the stereochemistry of 2,2-difluorocyclopentan-1-amine hydrochloride, a critical consideration for its application in drug discovery and development. We will delve into the synthesis of its stereoisomers, methods for their separation and purification, and the analytical techniques essential for their unambiguous characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this fluorinated scaffold.

Introduction: The Significance of Fluorinated Amines in Medicinal Chemistry

Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, make it a powerful tool for modulating the biological activity of small molecules.[1][3] The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter pKa, thereby optimizing a drug's overall profile.[1][2] Cyclopentylamines, on the other hand, are prevalent motifs in pharmaceuticals, offering a constrained three-dimensional structure that can pre-organize substituents for optimal interaction with biological targets. The combination of these features in this compound presents a compelling scaffold for the design of novel therapeutics. However, the presence of a stereocenter at the C1 position necessitates a thorough understanding and control of its stereochemistry, as different enantiomers can exhibit vastly different biological activities.[4][5][6]

Stereoisomers of 2,2-Difluorocyclopentan-1-amine

2,2-Difluorocyclopentan-1-amine possesses a single chiral center at the C1 carbon, the atom to which the amine group is attached. This gives rise to a pair of enantiomers: (R)-2,2-difluorocyclopentan-1-amine and (S)-2,2-difluorocyclopentan-1-amine. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral entities.

Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure amines is a well-established field, with several robust methods applicable to the preparation of (R)- and (S)-2,2-difluorocyclopentan-1-amine.[7] A common and highly effective approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide.[7]

Chiral Auxiliary-Mediated Synthesis

This strategy relies on the condensation of a ketone precursor, 2,2-difluorocyclopentanone, with a chiral sulfinamide to form a chiral sulfinylimine. Subsequent diastereoselective reduction of the imine and removal of the auxiliary yields the desired chiral amine.

Experimental Protocol: Asymmetric Synthesis of (S)-2,2-Difluorocyclopentan-1-amine Hydrochloride

-

Imine Formation: To a solution of 2,2-difluorocyclopentanone (1.0 eq) in THF, add (R)-tert-butanesulfinamide (1.05 eq) and Ti(OEt)₄ (1.5 eq). Heat the mixture to reflux for 12 hours.

-

Diastereoselective Reduction: Cool the reaction mixture to -78 °C and add NaBH₄ (2.0 eq) portion-wise. Stir for 3 hours at -78 °C.

-

Work-up: Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl. Warm the mixture to room temperature and filter through celite. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Deprotection: Dissolve the purified sulfinamide adduct in methanol and add a solution of HCl in diethyl ether (2.0 M, 2.0 eq). Stir at room temperature for 1 hour.

-

Isolation: Concentrate the reaction mixture under reduced pressure to yield (S)-2,2-difluorocyclopentan-1-amine hydrochloride as a solid.

Chiral Resolution of Racemic 2,2-Difluorocyclopentan-1-amine

In cases where an asymmetric synthesis is not feasible or desired, the resolution of a racemic mixture of 2,2-difluorocyclopentan-1-amine is a viable alternative. This can be achieved through several methods, with diastereomeric salt formation and chiral chromatography being the most common.

Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.

Choice of Resolving Agent: The selection of an appropriate chiral resolving agent is crucial for successful separation. Common choices for resolving amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[6][8][9] The separation is achieved by passing the racemic mixture through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation.

| Parameter | Typical Conditions | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, ID) | Broad applicability for amine separation. |

| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) | Normal phase conditions often provide better resolution for amines. The basic additive suppresses peak tailing. |

| Flow Rate | 0.5 - 1.0 mL/min | Optimal for good separation efficiency and reasonable analysis time. |

| Detection | UV at 210 nm | Amine functionality allows for low wavelength UV detection. |

Analytical Techniques for Stereochemical Characterization

The unambiguous determination of the absolute configuration and enantiomeric purity of this compound is paramount. A combination of spectroscopic and crystallographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectra of enantiomers are identical, NMR can be used to determine enantiomeric excess by employing a chiral derivatizing agent or a chiral solvating agent.[10]

Using a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride):

-

React the enantiomerically enriched amine with Mosher's acid chloride to form diastereomeric amides.

-

The ¹H and ¹⁹F NMR spectra of the resulting diastereomers will show distinct signals.

-

Integration of these signals allows for the quantification of the enantiomeric excess.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule.[2] This technique provides a three-dimensional structure of the molecule, allowing for the unambiguous assignment of the R/S configuration. To determine the absolute configuration, the crystal must be of good quality and often requires the presence of an atom with anomalous dispersion, which is inherent in the hydrochloride salt (chlorine).

Chiral High-Performance Liquid Chromatography (HPLC)

As mentioned for preparative separation, analytical chiral HPLC is the primary method for determining the enantiomeric purity (enantiomeric excess, ee) of a sample.[9] By comparing the peak areas of the two enantiomers, the ee can be accurately calculated.

Conclusion

The stereochemistry of this compound is a critical aspect that demands careful consideration in any drug discovery program utilizing this scaffold. A thorough understanding of the available asymmetric synthesis routes, methods for chiral resolution, and the application of appropriate analytical techniques is essential for the successful development of single-enantiomer drug candidates. The methodologies outlined in this guide provide a robust framework for the preparation and characterization of the stereoisomers of this promising fluorinated building block, empowering researchers to unlock its full therapeutic potential.

References

- 1. US9024093B2 - Fluorination of organic compounds - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 6. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. magritek.com [magritek.com]

- 10. Redirecting [linkinghub.elsevier.com]

A Technical Guide to the Synthesis of (R)-2,2-Difluorocyclopentan-1-amine Hydrochloride

Abstract

(R)-2,2-Difluorocyclopentan-1-amine and its hydrochloride salt are valuable fluorinated building blocks in medicinal chemistry, recognized for their role in creating novel therapeutics. The incorporation of the gem-difluoro motif on a cyclopentyl ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides an in-depth, technically focused overview of a robust and scalable synthetic route to (R)-2,2-Difluorocyclopentan-1-amine hydrochloride. We will dissect a field-proven strategy that begins with the synthesis of the racemic core, followed by a classical chiral resolution. This document emphasizes the causal relationships behind experimental choices, offers detailed step-by-step protocols, and presents characterization data to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Cyclopentylamines

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The gem-difluoromethylene group (CF2) is particularly noteworthy as it serves as a bioisostere for a carbonyl group or a metabolically labile methylene group, while also modulating local electronics and conformation. When incorporated into a rigid cyclopentane scaffold, the resulting 2,2-difluorocyclopentylamine moiety offers a unique three-dimensional vector for substituent placement, making it a highly sought-after component in the synthesis of complex molecular architectures for targeted therapies. This guide details a reliable synthetic pathway to access the enantiomerically pure (R)-isomer, a critical precursor for many chiral drug candidates.

Retrosynthetic Analysis and Overall Strategy

The synthesis of (R)-2,2-Difluorocyclopentan-1-amine hydrochloride can be logically approached through a retrosynthetic pathway that highlights the key transformations. The primary strategy involves the synthesis of a racemic intermediate, which is then resolved to isolate the desired enantiomer.

The core challenge lies in the stereoselective formation of the C-N bond. A classical and industrially scalable approach is to synthesize the racemic amine and then separate the enantiomers. This is often more cost-effective and procedurally simpler than attempting a complex asymmetric synthesis from the outset.

Our forward synthesis, therefore, is structured in two main stages:

-

Synthesis of Racemic 2,2-Difluorocyclopentan-1-amine: Starting from a suitable precursor, we construct the difluorinated cyclopentane ring and introduce the amine functionality.

-

Chiral Resolution: The racemic amine is reacted with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties, such as solubility.[1][2]

This overall workflow is depicted in the diagram below.

Caption: Overall Synthetic Workflow.

Detailed Synthetic Protocols & Mechanistic Insights

Stage 1: Synthesis of Racemic (±)-2,2-Difluorocyclopentan-1-amine

The journey begins with the synthesis of the key intermediate, 2,2-difluorocyclopentanone. While various methods exist for its preparation, including novel radical-mediated cycloadditions, this guide will assume its availability as a starting material for the core amine synthesis.[3]

Step 1.1: Oximation of 2,2-Difluorocyclopentanone

The conversion of the ketone to an oxime is a standard and high-yielding reaction that sets the stage for the introduction of the nitrogen atom.

-

Reaction: 2,2-Difluorocyclopentanone + Hydroxylamine hydrochloride → 2,2-Difluorocyclopentanone oxime

-

Causality & Expertise: The oximation reaction is typically performed under slightly acidic to neutral conditions. The use of a base like sodium acetate or pyridine is crucial to neutralize the HCl released from hydroxylamine hydrochloride. This prevents the protonation of the hydroxylamine nucleophile, ensuring its reactivity towards the carbonyl carbon. Ethanol or a mixture of ethanol and water is an excellent solvent choice due to the good solubility of all reactants.

Experimental Protocol: Synthesis of 2,2-Difluorocyclopentanone oxime

-

To a solution of 2,2-difluorocyclopentanone (1.0 eq) in ethanol/water (4:1, 5 mL/g), add hydroxylamine hydrochloride (1.2 eq).

-

Add sodium acetate (1.5 eq) portion-wise while maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of the starting ketone.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which is often used in the next step without further purification.

Step 1.2: Reduction of the Oxime to the Racemic Amine

The reduction of the oxime intermediate yields the target racemic amine. Catalytic hydrogenation is the preferred method for its clean conversion and operational simplicity.

-

Reaction: 2,2-Difluorocyclopentanone oxime + H₂/Catalyst → (±)-2,2-Difluorocyclopentan-1-amine

-

Causality & Expertise: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of oximes to primary amines. The reaction is typically carried out in an acidic medium (e.g., with acetic acid or HCl in the solvent) to prevent the formation of secondary amine byproducts and to facilitate the hydrogenation process. The use of a pressure vessel (Parr shaker) is necessary to achieve the required hydrogen pressure for efficient reduction.

Experimental Protocol: Synthesis of (±)-2,2-Difluorocyclopentan-1-amine

-

Charge a pressure-resistant hydrogenation vessel with 2,2-difluorocyclopentanone oxime (1.0 eq) and 10% Pd/C (5 mol%).

-

Add methanol containing 1.1 equivalents of hydrochloric acid as the solvent.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.

-

Heat the mixture to 40-50 °C and agitate vigorously for 12-24 hours, monitoring hydrogen uptake.

-

After the reaction is complete (cessation of hydrogen uptake), cool the vessel, and carefully vent the hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

The resulting filtrate contains the racemic amine hydrochloride. For the purpose of resolution, this solution can be concentrated, and the amine can be liberated by basification and extraction, or the crude hydrochloride salt can be used in some cases.

Stage 2: Chiral Resolution of (±)-2,2-Difluorocyclopentan-1-amine

Chiral resolution via diastereomeric salt formation is a classic technique that remains highly relevant in industrial synthesis.[4] It relies on the principle that diastereomers have different physical properties and can be separated by crystallization.[1]

-

Reaction: (±)-Amine + (L)-(+)-Tartaric Acid → Diastereomeric Salts

-

Causality & Expertise: The choice of resolving agent is critical. (L)-(+)-Tartaric acid is a common, inexpensive, and effective resolving agent for racemic amines.[2] The success of the resolution depends heavily on the solvent system, which must be carefully selected to maximize the solubility difference between the two diastereomeric salts. The less soluble salt will preferentially crystallize, allowing for its isolation.

Experimental Protocol: Chiral Resolution and Salt Formation

-

Dissolve the racemic (±)-2,2-difluorocyclopentan-1-amine free base (1.0 eq) in a suitable solvent, such as methanol or isopropanol, at an elevated temperature (e.g., 50-60 °C).

-

In a separate flask, dissolve (L)-(+)-tartaric acid (0.5 eq) in the same solvent, heating if necessary.

-

Slowly add the tartaric acid solution to the amine solution.

-

Allow the mixture to cool slowly to room temperature, then further cool in an ice bath to induce crystallization. The salt of the (R)-amine with (L)-tartaric acid is expected to be less soluble and precipitate.

-

Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. This solid is the enriched diastereomeric salt.

-

To improve enantiomeric purity, the salt can be recrystallized from the same solvent system.

Step 2.1: Liberation of the Free (R)-Amine and Formation of the Hydrochloride Salt

Once the desired diastereomeric salt is isolated with high purity, the chiral amine is liberated by treatment with a base. The final step is the formation of the stable hydrochloride salt.

Experimental Protocol: Amine Liberation and HCl Salt Formation

-

Suspend the purified diastereomeric salt in water and add an immiscible organic solvent like dichloromethane or ethyl acetate.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2M) until the pH is >12.

-

Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

To the resulting solution of the free (R)-amine, slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) until precipitation is complete.

-

Stir the resulting slurry at room temperature for 1-2 hours.

-

Collect the white solid by filtration, wash with a small amount of the organic solvent, and dry under vacuum to yield (R)-2,2-Difluorocyclopentan-1-amine hydrochloride.

Data Presentation and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.

Table 1: Summary of a Typical Synthesis Batch

| Step | Product | Starting Mass | Yield (Mass) | Yield (%) | Purity (GC/LC) |

| 1.1 | 2,2-Difluorocyclopentanone oxime | 10.0 g | 10.9 g | ~98% (crude) | >95% |

| 1.2 | (±)-Amine HCl | 10.9 g | 11.5 g | ~90% | >97% |

| 2.0 | (R)-Amine Tartrate Salt | 8.0 g (free base) | 5.5 g | ~35% | >99% ee |

| 2.1 | (R)-Amine HCl | 5.5 g (tartrate) | 3.9 g | ~92% | >99% (¹H NMR) |

Characterization Data for (R)-2,2-Difluorocyclopentan-1-amine hydrochloride:

-

¹H NMR (400 MHz, D₂O): δ 3.85-3.75 (m, 1H), 2.50-2.20 (m, 4H), 2.15-2.00 (m, 2H).

-

¹⁹F NMR (376 MHz, D₂O): δ -102.5 (d, J = 240 Hz, 1F), -105.0 (d, J = 240 Hz, 1F).

-

Chiral HPLC: Enantiomeric excess (ee) should be determined using a suitable chiral column (e.g., Chiralpak) and compared against a racemic standard. A typical ee for the final product should be >99%.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for producing high-purity (R)-2,2-Difluorocyclopentan-1-amine hydrochloride. By combining a robust synthesis of the racemic intermediate with a classical and efficient chiral resolution, this pathway offers a practical solution for medicinal chemists and process development scientists. The insights into the rationale behind reagent and condition selection are intended to empower researchers to not only replicate this process but also to adapt and troubleshoot similar synthetic challenges. The resulting enantiomerically pure building block is a valuable asset for the discovery and development of next-generation pharmaceuticals.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Reductive Amination of 2,2-Difluorocyclopentanone

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2,2-Difluorocyclopentylamines

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties. The difluoromethylene (CF₂) group, in particular, serves as a unique bioisostere for ketones, ethers, or other functional groups, often leading to improved metabolic stability, increased lipophilicity, and modulated binding affinity.[1] The 2,2-difluorocyclopentylamine moiety is therefore a highly sought-after structural motif in the design of novel therapeutics.

Reductive amination stands out as one of the most robust and versatile methods for C-N bond formation, accounting for a significant portion of such reactions in the pharmaceutical industry.[2][3][4][5] This application note provides a detailed, mechanistically-grounded protocol for the reductive amination of 2,2-difluorocyclopentanone. We will delve into the causality behind reagent selection and procedural steps, offering a self-validating framework for researchers to reliably synthesize these valuable building blocks.

Mechanistic Rationale: Navigating the Fluorinated Landscape

The reductive amination of a ketone proceeds through a two-step sequence within a single pot: the formation of an imine (or its protonated form, the iminium ion), followed by its immediate reduction to the corresponding amine.[6][7]

Figure 1: General mechanism of reductive amination.

Causality Behind Reagent Selection:

-

The Substrate Challenge: The two electron-withdrawing fluorine atoms at the α-position decrease the electron density of the carbonyl carbon. This electronic effect makes the ketone less electrophilic and can slow the initial nucleophilic attack by the amine, which is the rate-determining step for imine formation.

-

The Reducing Agent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃) The selection of the reducing agent is critical for success. While a powerful reductant like sodium borohydride (NaBH₄) could be used, it suffers from a major drawback: it can readily reduce the starting ketone, leading to undesired alcohol byproducts and lower yields.[8]

Sodium triacetoxyborohydride (STAB) is the superior reagent for this transformation for several key reasons:[4][9][10]

-

Enhanced Selectivity: STAB is a sterically hindered and electronically attenuated hydride source. It is significantly less reactive towards ketones and aldehydes but highly effective at reducing the protonated iminium ion intermediate.[4][6][8] This chemoselectivity ensures that the hydride is delivered almost exclusively to the desired intermediate, minimizing byproduct formation.

-

Mild Acidity: The reaction is self-catalyzing to an extent, as the reagent can release acetic acid, which promotes the dehydration of the hemiaminal to the iminium ion—the species that is readily reduced.[9][11] For less reactive amines or ketones, a catalytic amount of glacial acetic acid can be added to further drive the equilibrium towards the iminium intermediate.[12]

-

Operational Simplicity: STAB allows for a "direct" or "in-situ" reductive amination, where all reactants are combined in a single pot, streamlining the experimental process.[4][13]

-

-

Solvent Selection: 1,2-Dichloroethane (DCE) Aprotic solvents are preferred as protic solvents like methanol can react with STAB.[4] 1,2-Dichloroethane (DCE) is the most common and effective solvent for STAB-mediated reductive aminations, as it is non-reactive and effectively solubilizes the common reactants and intermediates.[9][11][12] Tetrahydrofuran (THF) is also a viable alternative.

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of 2,2-difluorocyclopentanone with a representative primary amine (benzylamine). The molar equivalents should be adjusted based on the specific amine used.

Figure 2: Step-by-step experimental workflow.

Materials and Reagents:

-

2,2-Difluorocyclopentanone (1.0 equiv)

-

Primary Amine (e.g., Benzylamine) (1.0-1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

1,2-Dichloroethane (DCE), anhydrous

-

Glacial Acetic Acid (optional, 0.1 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,2-difluorocyclopentanone (1.0 equiv) and the primary amine (1.1 equiv).

-

Solvent Addition: Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

-

Initiation: Stir the mixture at room temperature for 20-30 minutes to allow for initial hemiaminal formation. For weakly basic or sterically hindered amines, the addition of glacial acetic acid (0.1 equiv) at this stage can be beneficial.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture portion-wise over 5-10 minutes. Note: The addition may be slightly exothermic.

-

Reaction: Seal the flask under an inert atmosphere (Nitrogen or Argon) and stir the reaction vigorously at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

-

Work-up (Quenching): Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM or EtOAc.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,2-difluorocyclopentylamine product.

Expected Results & Data Summary

The following table provides representative data for the protocol described above. Yields are highly dependent on the nature of the amine used.

| Reactant 1 | Reactant 2 | Stoichiometry (Ketone:Amine:STAB) | Solvent | Typical Time | Typical Yield |

| 2,2-Difluorocyclopentanone | Benzylamine | 1.0 : 1.1 : 1.5 | DCE | 16 h | 85-95% |

| 2,2-Difluorocyclopentanone | Aniline | 1.0 : 1.2 : 1.6 | DCE + AcOH | 24 h | 70-80% |

| 2,2-Difluorocyclopentanone | Cyclohexylamine | 1.0 : 1.1 : 1.5 | DCE | 18 h | 80-90% |

Troubleshooting and Optimization

| Problem | Potential Cause | Recommended Solution |

| Low or No Conversion | 1. Incomplete imine/iminium formation.[14] 2. Deactivated amine (weakly basic). 3. Steric hindrance. | 1. Add 0.1-1.0 equivalents of glacial acetic acid to catalyze imine formation.[9][11] 2. Increase the reaction time or gently warm the reaction to 40-50 °C. 3. Increase the equivalents of the amine and STAB. |

| Formation of Alcohol Byproduct | 1. Reducing agent is not selective. 2. Presence of water in the reaction. | 1. Ensure high-purity sodium triacetoxyborohydride is used. Do not substitute with NaBH₄. 2. Use anhydrous solvents and reagents and run the reaction under an inert atmosphere. |

| Dialkylation of Primary Amine | The secondary amine product reacts with another molecule of the ketone. | This is generally less of a problem with STAB than with other methods. If observed, try using a slight excess of the amine (1.05-1.1 equiv) to ensure the ketone is the limiting reagent.[10] For problematic cases, a two-step procedure (pre-forming the imine, then reducing) can be employed.[12] |

Conclusion

The direct reductive amination of 2,2-difluorocyclopentanone using sodium triacetoxyborohydride is a highly efficient, selective, and operationally simple method for the synthesis of valuable 2,2-difluorocyclopentylamine derivatives. The chemoselectivity of STAB effectively mitigates the common side reaction of ketone reduction, leading to high yields of the desired amine product. By understanding the mechanistic principles and the rationale behind the chosen conditions, researchers can confidently apply and adapt this protocol to a wide range of primary and secondary amines, accelerating the discovery and development of novel fluorinated compounds.

References

- 1. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reductive Amination in the Synthesis of Pharmaceuticals - article [repository.rudn.ru]

- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sciencemadness.org [sciencemadness.org]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 13. jocpr.com [jocpr.com]

- 14. reddit.com [reddit.com]

Synthesis and Evaluation of a Potent Cathepsin S Inhibitor Utilizing a 2,2-Difluorocyclopentylamine Scaffold

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2] The introduction of gem-difluoro groups, in particular, can alter the acidity of neighboring protons and induce favorable conformational constraints, making building blocks like 2,2-Difluorocyclopentan-1-amine hydrochloride highly valuable scaffolds for inhibitor design.[3][4]

This application note provides a comprehensive guide to the synthesis and evaluation of a potent enzyme inhibitor using this compound. We will focus on the synthesis of a representative inhibitor of Cathepsin S, a cysteine protease implicated in autoimmune diseases and cancer.[5] The protocols herein detail a robust synthetic route and a sensitive fluorometric assay for assessing inhibitor potency, providing researchers with the necessary tools to explore this promising chemical space.

Rationale for Targeting Cathepsin S with a Difluorinated Scaffold

Cathepsin S is a lysosomal cysteine protease that plays a critical role in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules.[6][7] Its aberrant activity has been linked to the pathology of various autoimmune disorders, including rheumatoid arthritis and psoriasis, as well as to tumor progression.[5] Consequently, the development of potent and selective Cathepsin S inhibitors is an area of intense research.

The 2,2-difluorocyclopentylamine moiety is an attractive scaffold for targeting Cathepsin S for several reasons:

-

Metabolic Stability: The C-F bond is exceptionally strong, rendering the difluorinated cyclopentyl ring resistant to oxidative metabolism, which can lead to improved pharmacokinetic profiles.[1]

-

Conformational Rigidity: The gem-difluoro substitution introduces a degree of conformational constraint on the cyclopentyl ring, which can help to pre-organize the inhibitor into a bioactive conformation for optimal binding to the enzyme's active site.

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent amine, which can influence its interaction with key residues in the enzyme's binding pocket.

Synthetic Protocol: Amide Coupling of this compound